N,O-Bis(trimethylsilyl)acetamide

Description

Significance of N,O-Bis(trimethylsilyl)acetamide as an Organosilicon Protecting Agent in Synthetic Chemistry

In the realm of synthetic chemistry, BSA is widely recognized as an important organosilicon protecting agent. google.com Protecting groups are crucial in multi-step organic syntheses where a specific functional group needs to be temporarily masked to prevent it from reacting while other parts of the molecule are modified. google.com BSA is particularly effective in protecting a variety of functional groups containing active hydrogens, such as alcohols, phenols, carboxylic acids, amines, and amides. chemicalbook.comlookchem.comgelest.com

The process involves the replacement of an active hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This transformation is advantageous because the resulting TMS derivatives are generally more volatile, less polar, and more thermally stable than the parent compounds. sigmaaldrich.com The reaction with BSA proceeds under mild and neutral conditions, which is a significant advantage when dealing with acid- or base-sensitive substrates. chemicalbook.comlookchem.com Furthermore, the byproducts of the silylation reaction with BSA are neutral and volatile, making them easy to remove from the reaction mixture. chemicalbook.comlookchem.com This contrasts with other silylating agents like trimethylsilyl chloride, where the reaction conditions are not as mild. chemicalbook.com

BSA's utility as a protecting agent is demonstrated in the synthesis of complex molecules, including natural products like amino acids and carbohydrates. nbinno.comlookchem.com For instance, it has been used to protect hydroxyl groups in these molecules, facilitating further chemical transformations. nbinno.com The silylation of diols and even hindered phenols has been successfully achieved using BSA. researchgate.net

Role of this compound in Enhancing Analytical Methodologies

BSA plays a pivotal role in enhancing various analytical methodologies, most notably in gas chromatography (GC). wikipedia.orgchemimpex.com Many polar compounds, such as amino acids, carbohydrates, and steroids, are not sufficiently volatile or stable to be analyzed directly by GC. chemimpex.comsigmaaldrich.com Derivatization with BSA converts these polar analytes into their more volatile and thermally stable trimethylsilyl (TMS) derivatives. sigmaaldrich.comchemimpex.com This process, known as silylation, is a cornerstone of sample preparation for GC analysis. sigmaaldrich.com

The benefits of using BSA for derivatization in GC are numerous. It leads to improved chromatographic performance, characterized by sharper peaks and better resolution, which in turn allows for more accurate qualitative and quantitative analysis. chemimpex.com The increased volatility of the derivatives enables their analysis at lower temperatures, and their enhanced stability prevents degradation in the hot injection port and column of the gas chromatograph. sigmaaldrich.comchemimpex.com This results in improved detection limits and reproducibility. chemimpex.com

BSA has been successfully employed in the derivatization of a wide array of compounds for GC analysis, including:

Amino acids chemimpex.com

Carbohydrates chemimpex.com

Steroids and glucocorticoids nbinno.comlookchem.com

Phenols chemicalbook.com

Carboxylic acids chemicalbook.com

The reaction is typically fast and quantitative, often occurring as soon as the sample dissolves in the reagent. sigmaaldrich.com For compounds that are more difficult to derivatize, gentle heating can be applied to drive the reaction to completion. sigmaaldrich.comresearchgate.net

Characterization of this compound as a Neutral Silylating Agent

A key characteristic of BSA is that it functions as a neutral silylating agent. google.comchemicalbook.com This is a significant advantage over other silylating reagents that may be acidic or basic, as it allows for the derivatization of compounds that are sensitive to pH changes. lookchem.com The reaction of BSA with a compound containing an active hydrogen produces the trimethylsilylated derivative and N-(trimethylsilyl)acetamide as a byproduct, both of which are neutral. wikipedia.org

The reaction mechanism is understood as a nucleophilic attack on the silicon atom of the BSA molecule. sigmaaldrich.com The leaving group's stability and low basicity are crucial for the reaction to proceed to completion. sigmaaldrich.com Acetamide (B32628), the leaving group in BSA-mediated silylations, is a good leaving group, contributing to BSA's effectiveness as a strong silylating reagent. researchgate.net

The neutral nature of the byproducts simplifies the workup procedure, as they are typically volatile and can be easily removed by evaporation. chemicalbook.com This is a distinct advantage compared to reagents like trimethylsilyl chloride, which generates hydrochloric acid as a byproduct. chemicalbook.com

Contextualization within Organosilicon Chemistry Research

This compound is a prominent compound within the broader field of organosilicon chemistry. wikipedia.orggoogle.com This branch of chemistry explores compounds containing carbon-silicon bonds and their diverse applications. Organosilicon reagents, like BSA, are highly valued for their unique reactivity. google.com

The development and application of organosilicon compounds as reagents and intermediates in drug synthesis have gained significant attention. google.com BSA, in particular, is used in the pharmaceutical industry, for example, in the production of cephalosporin (B10832234) antibiotics, where it can improve yields. chemicalbook.com

The synthesis of BSA itself is a notable process in organosilicon chemistry. It is typically prepared by treating acetamide with trimethylsilyl chloride in the presence of a base like triethylamine (B128534). wikipedia.orgchemicalbook.com Innovations in the synthesis of BSA, such as the use of two-component catalysts, have been developed to achieve high purity and yield. google.com

Research in organosilicon chemistry continues to explore the utility of compounds like BSA. For instance, BSA has been used in combination with ionic liquids as a catalyst for certain organic reactions. chemicalbook.com It has also been employed in the removal of water from anhydrous reaction systems. chemicalbook.com The study of silylation reactions, including potential side reactions and the formation of artifacts, is an ongoing area of investigation to ensure the reliability of analytical methods. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C8H21NOSi2 | wikipedia.orghimedialabs.com |

| Molar Mass | 203.432 g·mol−1 | wikipedia.orgnbinno.com |

| Appearance | Colorless liquid | wikipedia.orgchemicalbook.com |

| Melting Point | 24 °C | wikipedia.orgnbinno.com |

| Boiling Point | 71-73 °C at 35 mmHg | wikipedia.orgchemicalbook.com |

| Density | 0.832 g/cm³ | wikipedia.org |

| Solubility | Soluble in diverse organic solvents | wikipedia.orghimedialabs.com |

| Refractive Index | ~1.417 | nbinno.com |

| Flash Point | 53°F (11.7°C) |

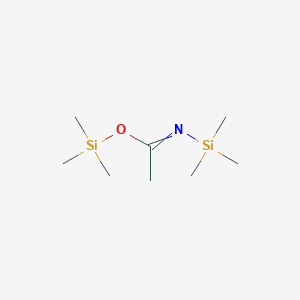

Structure

2D Structure

Properties

IUPAC Name |

trimethylsilyl N-trimethylsilylethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOVKLKJSOKLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051525 | |

| Record name | N,O-bis(Trimethylsilyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | N,O-Bis(trimethylsilyl)acetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10416-59-8 | |

| Record name | N,O-Bis(trimethylsilyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10416-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,O-bis(Trimethylsilyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl N-trimethylsilylacetamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of N,o Bis Trimethylsilyl Acetamide

Historical Development and Evolution of N,O-Bis(trimethylsilyl)acetamide Synthesis

Over the years, research focused on improving the efficiency and purity of BSA synthesis. A notable advancement was the exploration of alternative reagents and reaction conditions. For instance, a method utilizing trimethylsilyl (B98337) imidazole (B134444) and N-trimethylsilyl acetamide (B32628) was developed, which allowed for distillation during the reaction to improve yield. google.com However, this process required high temperatures and was prone to side reactions, leading to impurities in the final product. google.com The period between 1965 and 2000 was particularly transformative for protective group chemistry, with BSA becoming a key reagent. Its ability to selectively protect hydroxyl groups under neutral conditions was a significant advantage over earlier silylating agents that required harsh acidic or basic environments. This was especially crucial in the synthesis of complex molecules like carbohydrates, where BSA facilitated gas chromatography analysis of previously difficult-to-handle sugars.

More recent developments have focused on catalytic systems to accelerate the reaction and improve selectivity. The introduction of various catalysts marked a paradigm shift, moving BSA from just a derivatization agent to a component in sophisticated catalytic processes. These advancements have led to more efficient, cost-effective, and environmentally friendly methods for producing high-purity BSA, solidifying its role as an indispensable tool in modern chemistry.

Contemporary Synthetic Routes and Reaction Parameters

Modern synthetic strategies for this compound (BSA) have been refined to enhance yield, purity, and reaction efficiency. These routes primarily revolve around the reaction of acetamide with trimethylchlorosilane, with significant improvements centered on reaction pathways, catalytic systems, and the optimization of reaction conditions. google.comwikipedia.orgpreprints.orgresearchgate.net

Optimized Reaction Pathways from Acetamide and Trimethylchlorosilane

MeC(O)NH₂ + 2 SiMe₃Cl + 2 Et₃N → MeC(OSiMe₃)NSiMe₃ + 2 Et₃NHCl wikipedia.org

In this reaction, triethylamine (B128534) acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated and maintaining the reaction medium at a neutral or slightly alkaline pH, which is favorable for the acylation reaction. google.com The synthesis is typically conducted by adding trimethylchlorosilane to a mixture of acetamide and triethylamine. google.com

Innovations in this pathway have focused on the precise control of reactant ratios and reaction conditions. For example, a method involving the silylation of amides to form N,N-bis(silyl)amides, which then tautomerize to the more stable N,O-bis(trimethylsilyl)imidates, has been explored. preprints.org The reaction between amides and trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) in the presence of triethylamine has been highlighted for its ease of implementation and high efficiency. preprints.org

Catalytic Systems in this compound Synthesis

The introduction of catalytic systems has been a significant leap forward in BSA synthesis, leading to faster reaction times and milder reaction conditions. google.comresearchgate.net

A notable advancement is the use of a dual-component catalyst system comprising dimethylaniline and imidazole. google.com This catalytic combination has been shown to significantly accelerate the reaction between trimethylchlorosilane and acetamide. google.com The proposed mechanism involves the Lewis base nature of the catalysts enhancing the activity of the acetamide's carbonyl group, thereby increasing its reactivity towards trimethylchlorosilane. google.com This system also minimizes the contact between the BSA product and hydrogen chloride, reducing potential side reactions. google.com

The efficiency of the dual-catalyst system is highly dependent on the catalyst loading. google.com Understanding the reaction kinetics is crucial for optimizing these parameters. bham.ac.uk Optimal catalyst concentrations are essential for maximizing the reaction rate while avoiding unwanted side reactions or catalyst-related impurities. Kinetic studies help in elucidating the reaction mechanism and the role of each catalyst component, providing a basis for rational process design and optimization. bham.ac.uk For instance, in the dual-catalyst system, the amount of dimethylaniline is typically in the range of 0.1-0.5% of the weight of acetamide, while imidazole is used at 0.08-0.6% of the weight of acetamide. google.comchemicalbook.com

Strategic Optimization of Reaction Conditions for Enhanced Purity and Yield

Strategic optimization of reaction conditions is paramount for achieving high purity and yield of BSA. google.comresearchgate.net Key parameters that are carefully controlled include temperature, pressure, and reaction time.

Modern methods have successfully lowered the reaction temperature from the previously common 40-65°C down to 33-39°C. google.com This reduction in temperature minimizes the decomposition of the BSA product and other side reactions. google.com The reaction is often carried out under a low vacuum (0.01-0.025 MPa), which helps to remove volatile byproducts and drive the reaction to completion. google.com

The reaction time has also been significantly reduced. With the use of dual-catalyst systems, the total reaction time, from the start of reagent addition to completion, can be as short as 4-4.5 hours, a substantial improvement over the 8-18 hours required in older industrial processes. google.com Following the addition of trimethylchlorosilane, the reaction mixture is typically held at the optimized temperature and vacuum for an additional 120-150 minutes to ensure the reaction is complete. google.com These optimized conditions have been reported to produce BSA with a purity of 99.51-99.62% and a single-pass yield of 91.33-93.66%. google.com

Data Tables

Table 1: Optimized Reaction Parameters for BSA Synthesis using a Dual-Catalyst System

| Parameter | Optimized Range | Source |

| Acetamide to Triethylamine Weight Ratio | 1 : 3.60-3.94 | google.com |

| Trimethylchlorosilane to Acetamide Weight Ratio | 3.77-4.03 : 1 | google.com |

| Dimethylaniline Catalyst Loading (% of Acetamide Weight) | 0.1 - 0.5% | google.com |

| Imidazole Catalyst Loading (% of Acetamide Weight) | 0.08 - 0.6% | google.com |

| Reaction Temperature | 33 - 39°C | google.com |

| Reaction Vacuum | 0.01 - 0.025 MPa | google.com |

| Reaction Time | 4 - 4.5 hours | google.com |

| Purity of Final Product | 99.51 - 99.62% | google.com |

| Single-Pass Yield | 91.33 - 93.66% | google.com |

Comparative Analysis of this compound Synthesis with Alternative Silylating Agent Preparations (e.g., Hexamethyldisilazane)

The synthesis of silylating agents is a cornerstone of organic and analytical chemistry, with this compound (BSA) being a prominent reagent. The primary industrial synthesis of BSA involves the reaction of acetamide with trimethylsilyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct. wikipedia.orggoogle.com This method can be optimized using a dual-catalyst system of dimethylaniline and imidazole, achieving purities of over 99.5% and yields exceeding 91%. google.com The reaction conditions are generally mild, and the byproducts are sufficiently volatile to be easily removed, which is a significant advantage. chemicalbook.com

A comparative analysis with the preparation of other silylating agents, such as Hexamethyldisilazane (HMDS), reveals distinct differences in synthetic strategy. HMDS, also known as Bis(trimethylsilyl)amine, is synthesized by treating trimethylsilyl chloride with ammonia. wikipedia.org This reaction directly combines the silicon source with the nitrogen source, producing ammonium (B1175870) chloride as a byproduct. wikipedia.org Unlike the BSA synthesis which starts from a pre-formed amide, the HMDS synthesis builds the Si-N-Si core structure from the simplest nitrogen precursor.

Other widely used silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). dshs-koeln.de The synthesis of these fluorinated analogs involves similar principles but starts with trifluoroacetamide (B147638) or its N-methyl derivative, respectively. dshs-koeln.de These reagents are often considered more powerful and their byproducts even more volatile than those of BSA, which can be advantageous in gas chromatography applications to avoid interference with analytes. dshs-koeln.dechemicalbook.com For instance, BSTFA is sometimes referred to as a perfect substitute for BSA in trace analysis due to the volatility of its byproducts and reduced interference. chemicalbook.com

The choice of synthetic route and, consequently, the silylating agent itself depends on the specific application, required reactivity, and the nature of the compound to be silylated. While BSA offers a potent and versatile option with easily managed byproducts, agents like HMDS provide a simpler structural alternative, and fluorinated versions like BSTFA and MSTFA offer enhanced volatility for sensitive analytical methods. chemicalbook.comwikipedia.orgdshs-koeln.de

Investigation into Thermal Stability and Stabilization Strategies for this compound

A critical aspect of the utility of this compound is its thermal stability. Research and safety data indicate that BSA is a thermally sensitive compound. google.comgoogle.com Decomposition is reported to begin at temperatures exceeding 80 °C, a relatively low threshold that can limit its application in processes requiring higher temperatures. carlroth.com This thermal instability necessitates careful handling and storage and has driven research into understanding its decomposition and developing effective stabilization strategies. google.comgoogle.com

This compound is highly susceptible to decomposition, a process that can be initiated by both moisture and heat. chemicalbook.comcarlroth.com In the presence of moisture, BSA readily hydrolyzes, yielding byproducts such as N-trimethylsilylacetamide and acetamide. chemicalbook.com

At elevated temperatures, the decomposition becomes more pronounced. While detailed mechanistic pathways for purely thermal decomposition are complex, the ultimate hazardous decomposition products resulting from combustion include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and various silicon compounds. mubychem.comlobachemie.com The inherent thermal instability of unstabilized BSA is significant; for example, heating it at 150°C for several hours leads to substantial decomposition. google.comgoogle.com This degradation compromises the purity of the reagent and can interfere with its intended reactions, making stabilization crucial for high-temperature applications. google.comgoogle.com

To counteract the thermal lability of this compound, significant research has been directed towards identifying effective stabilizing agents. A particularly successful class of stabilizers has been found in 2-mercaptobenzothiazole (B37678) and its derivatives. google.comgoogle.com The addition of a small quantity, typically ranging from 0.01 to 5 mol%, of a 2-mercaptobenzothiazole compound can dramatically improve the thermal stability of BSA. google.comgoogle.com

The efficacy of these stabilizers is remarkable. In studies where unstabilized BSA showed significant degradation upon heating, the addition of a 2-mercaptobenzothiazole derivative successfully suppressed the decomposition reaction. google.comgoogle.com For instance, stabilized BSA can be maintained with 0% decomposition even after being heated at 150°C for two hours, a condition under which the unstabilized compound would degrade. google.comgoogle.com This stabilization effect significantly broadens the applicable temperature range for BSA's use in chemical synthesis and analysis. google.com

The general structure of the effective 2-mercaptobenzothiazole stabilizers includes derivatives where the hydrogen on the thiol group is replaced by various functional groups, such as alkylamino, alkylthio, or metal ions. google.com The table below presents data on the decomposition of BSA when heated at 150°C for two hours, both with and without the presence of various stabilizing agents.

Table 1: Effect of Stabilizers on the Thermal Decomposition of this compound (BSA) at 150°C for 2 Hours

| Stabilizer Compound | Molar Percentage of Stabilizer (mol%) | Percent Decomposition of BSA (%) |

|---|---|---|

| None | 0 | 18 |

| Compound 1* | 5 | 0 |

| Compound 1* | 1 | 1 |

| Compound 2** | 5 | 0 |

| Compound 2** | 1 | 2 |

| Compound 3*** | 5 | 0 |

| Compound 3*** | 1 | 1 |

| Compound 4**** | 5 | 0 |

| Compound 4**** | 1 | 2 |

*Data derived from patents EP0526247A1 and US5264601A. google.comgoogle.comCompound 1: 2-Mercaptobenzothiazole Compound 2: Sodium salt of 2-mercaptobenzothiazole Compound 3: Zinc salt of 2-mercaptobenzothiazole Compound 4: N-cyclohexyl-2-benzothiazole sulfenamide

Mechanistic and Theoretical Aspects of Silylation Reactions Involving N,o Bis Trimethylsilyl Acetamide

Fundamental Silylation Reaction Mechanisms Catalyzed by N,O-Bis(trimethylsilyl)acetamide

This compound (BSA) is a potent silylating agent used to protect a variety of functional groups, including alcohols, phenols, carboxylic acids, amines, and amides. wikipedia.orgchemicalbook.comsigmaaldrich.com The fundamental mechanism of silylation with BSA involves the transfer of a trimethylsilyl (B98337) (TMS) group from BSA to a substrate molecule containing an active hydrogen. sigmaaldrich.comsigmaaldrich.com This reaction is generally considered a nucleophilic attack of the substrate's heteroatom (like oxygen or nitrogen) on the silicon atom of the TMS group in BSA. sigmaaldrich.comsigmaaldrich.com

2 ROH + CH₃C(OSi(CH₃)₃)NSi(CH₃)₃ → 2 ROSi(CH₃)₃ + CH₃C(O)NH₂ wikipedia.org

The efficiency of the silylation reaction is influenced by the nature of the leaving group from the silylating agent. For the reaction to proceed to completion, the basicity of the leaving group must be lower than that of the group it replaces. sigmaaldrich.com In the case of BSA, the leaving group is the N-trimethylsilylacetamide anion. sigmaaldrich.com

The reactivity of BSA can be enhanced by the addition of a catalyst, such as trimethylchlorosilane (TMCS). sigmaaldrich.comsigmaaldrich.com TMCS acts as a weak silyl (B83357) donor itself but significantly increases the silylating power of BSA, allowing for the derivatization of sterically hindered groups and less reactive functional groups like amides and many secondary amines. sigmaaldrich.com The byproduct of reactions involving TMCS is HCl, and polar solvents like pyridine (B92270) can be used to act as an HCl acceptor. sigmaaldrich.com

Stereochemical Considerations and Enantio-control in Silylation Reactions Mediated by this compound

While silylation with BSA is a widely used method for protecting functional groups, the stereochemical outcome of these reactions is a critical consideration, particularly when dealing with chiral substrates. The silylation of a chiral alcohol, for example, can proceed with either retention or inversion of configuration at the stereocenter, or it can lead to racemization.

Research has shown that the stereochemical outcome can be influenced by various factors, including the substrate structure, reaction conditions, and the presence of additives. In some cases, the silylation of chiral alcohols with BSA proceeds with retention of configuration. This is often rationalized by a mechanism involving a front-side attack, where the silyl group is delivered to the same face of the molecule from which the proton is removed.

In the context of more complex transformations where BSA is used, such as the decarboxylative Claisen rearrangement, the stereochemistry of the final product can be rationalized by a pseudochair transition-state model. lookchem.com In such cases, the stereochemistry of the major isomers formed has been confirmed through techniques like X-ray crystallography. lookchem.com The ability to control the stereochemical outcome is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

This compound as a Brønsted Base Precursor in Organic Transformations

Beyond its primary role as a silylating agent, this compound (BSA) can also function as a precursor to a Brønsted base. chemicalbook.comepa.gov This property is exploited in various organic transformations where a non-nucleophilic base is required to promote a reaction without competing with other nucleophiles present in the reaction mixture.

A notable example is its use in the Tsuji-Trost reaction. chemicalbook.com In this palladium-catalyzed allylic alkylation, BSA is thought to generate a small amount of a basic species in situ, which is sufficient to deprotonate the pro-nucleophile and facilitate the key carbon-carbon bond-forming step.

Furthermore, BSA, in combination with a catalytic amount of potassium acetate, has been shown to trigger a decarboxylative Claisen rearrangement of allylic tosylacetates. epa.gov In this process, BSA facilitates the in situ formation of a silyl ketene (B1206846) acetal (B89532), which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by decarboxylation. epa.gov This methodology has been applied to the synthesis of various complex molecules, including substituted pyridines and vinylcyclopropylsulfones. epa.gov

The mechanism of base generation from BSA often involves its reaction with a proton source in the reaction medium. This in situ generation of a base under mild and neutral conditions makes BSA a valuable reagent in modern organic synthesis. chemicalbook.com

Activation Processes of Diverse Functional Groups by this compound

This compound (BSA) is a versatile reagent capable of activating a wide array of functional groups, facilitating subsequent transformations. chemicalbook.comsigmaaldrich.com This activation typically involves the silylation of an active hydrogen, which enhances the reactivity of the functional group towards nucleophilic attack or other reactions.

The ease of derivatization of various functional groups with BSA generally follows the order: alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.com Steric hindrance also plays a significant role, with primary alcohols and amines reacting more readily than their secondary or tertiary counterparts. sigmaaldrich.com

Activation of Alcohols and Phenols: BSA readily silylates hydroxyl groups to form trimethylsilyl ethers. sigmaaldrich.com This protection strategy is widely used in multi-step syntheses to prevent unwanted side reactions of the hydroxyl group.

Activation of Carboxylic Acids: Carboxylic acids are converted to their corresponding trimethylsilyl esters upon treatment with BSA. sigmaaldrich.com This not only protects the acidic proton but also activates the carbonyl group for further reactions.

Activation of Amines and Amides: Primary and secondary amines and amides are silylated by BSA to form N-trimethylsilyl derivatives. sigmaaldrich.com This activation is crucial in peptide synthesis and in the formation of various heterocyclic compounds. chemicalbook.com For instance, in the Vorbrüggen reaction for nucleoside synthesis, the nucleobase is pre-activated by silylation with BSA before reacting with a protected sugar in the presence of a Lewis acid. researchgate.net

Activation of Thiol Acids: Thiol acids react with BSA to form O-silylthionoesters in situ through a sequence of S-silylation and a spontaneous S-to-O silatropic rearrangement. researchgate.net These activated species can then react with amines to form amides without racemization. researchgate.net

The ability of BSA to activate such a diverse range of functional groups under generally mild and neutral conditions underscores its importance as a key reagent in organic synthesis. chemicalbook.com

Role of Acetamide (B32628) as a Leaving Group in Silylation Mechanisms

In silylation reactions involving this compound (BSA), the nature of the leaving group plays a crucial role in the efficiency and mechanism of the reaction. The primary silylation reaction involves the transfer of one trimethylsilyl (TMS) group to the substrate, generating N-trimethylsilylacetamide as a byproduct. wikipedia.org This N-trimethylsilylacetamide can then act as a silylating agent itself, transferring its TMS group to another substrate molecule and ultimately forming acetamide. wikipedia.org

The reaction is generally considered to be driven forward by the formation of the stable acetamide byproduct. wikipedia.org The byproducts of silylation with BSA, namely N-trimethylsilylacetamide and acetamide, are relatively volatile and can be easily removed from the reaction mixture by evaporation under reduced pressure, which is a significant advantage over other silylating agents that may leave non-volatile byproducts. chemicalbook.comdshs-koeln.de

The mechanism of the silylation reaction is viewed as a nucleophilic attack on the silicon atom of the silyl donor, proceeding through a bimolecular transition state. sigmaaldrich.comsigmaaldrich.com For the derivatization to proceed to completion, the leaving group must be a weaker base than the anion of the substrate being silylated. sigmaaldrich.com The leaving group from BSA, the N-trimethylsilylacetamide anion, must possess low basicity and the ability to stabilize a negative charge in the transition state. sigmaaldrich.com The stability of the leaving group is a key factor that contributes to the high reactivity of BSA as a silylating agent. williams.edu

Broader Research Implications and Future Directions for N,o Bis Trimethylsilyl Acetamide

Role in Pharmaceutical Development and Drug Discovery Research

BSA plays a pivotal role in the pharmaceutical industry, from the synthesis of drug intermediates to the modification of final drug products. google.comchemicalbook.com Its application can lead to improved production yields and potentially reduced toxicity of certain pharmaceutical products. chemicalbook.com

As an important pharmaceutical intermediate itself, BSA is instrumental in the preparation of various drug components. google.comchemicalbook.com It serves as a protecting agent for reactive functional groups such as alcohols, amines, and carboxylic acids during multi-step syntheses. gelest.comsigmaaldrich.com This protection strategy is crucial for preventing unwanted side reactions and ensuring the desired chemical transformations occur. The neutral by-products generated during silylation with BSA are a significant advantage, particularly for substrates that are sensitive to acidic or basic conditions. chemicalbook.com

Table 1: Examples of Functional Groups Silylated by BSA

| Functional Group | Parent Compound Class | Silylated Product |

|---|---|---|

| Hydroxyl (-OH) | Alcohols, Phenols | Trimethylsilyl (B98337) Ethers |

| Amino (-NH2) | Amines, Amides | Trimethylsilyl Amines |

| Carboxyl (-COOH) | Carboxylic Acids | Trimethylsilyl Esters |

The modification of drug molecules is a key strategy for enhancing their pharmacokinetic profiles, including properties like solubility, stability, and bioavailability. researchgate.netnih.gov Introducing trimethylsilyl groups can alter the physicochemical properties of a drug, which may influence its absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.gov For instance, increasing the lipophilicity of a drug through silylation can potentially improve its membrane permeability. While silylation is often a temporary modification for analysis, the principles of chemical modification it represents are central to drug design. researchgate.netnih.gov By strategically altering a molecule's structure, researchers can overcome limitations of natural products or existing drugs, such as poor solubility or metabolic instability. nih.gov

BSA has specific and significant applications in the production of certain classes of drugs. It is notably used in the synthesis of cephalosporin (B10832234) antibiotics. google.comchemicalbook.com Its role in these syntheses can contribute to higher yields and purer final products. chemicalbook.com The silylation of intermediates in the cephalosporin synthesis pathway is a critical step that facilitates subsequent reactions. For example, BSA is used in the synthesis of cefpiramide (B47137) acid and propylene (B89431) glycol ceftriaxone, among other cephalosporin-related compounds. google.com

Contributions to Biochemistry and Molecular Biology Research

In the realms of biochemistry and molecular biology, BSA is an indispensable reagent for the analysis and synthesis of biomolecules. Its ability to derivatize polar functional groups is key to many analytical techniques. sigmaaldrich.com

BSA is widely used to chemically modify biomolecules like amino acids, sugars, and fatty acids to increase their thermal stability and volatility for analysis by gas chromatography (GC). wikipedia.orgsigmaaldrich.com The introduction of a TMS group masks polar functional groups, reducing intermolecular hydrogen bonding and allowing the compounds to be vaporized at lower temperatures without decomposition. gelest.com This derivatization is often fast, quantitative, and produces stable products, making it a reliable method for preparing samples for GC-MS analysis. sigmaaldrich.com

The synthesis of peptides and nucleotides, the building blocks of proteins and nucleic acids, respectively, often requires the protection and activation of various functional groups. BSA is a valuable tool in these complex syntheses. chemicalbook.com In peptide synthesis, BSA can be used to silylate amino acids, which can address issues of solubility and nucleophilicity of unprotected amino acids. chemrxiv.org This allows for peptide bond formation, sometimes without the need for traditional protecting groups, which simplifies the synthesis process. chemrxiv.org

In nucleotide synthesis, BSA plays a crucial role in the Vorbrüggen glycosylation reaction, a key method for forming the bond between a nucleobase and a sugar. researchgate.net The nucleobase is pre-activated by silylation with BSA before it is coupled with a sugar derivative. researchgate.net This activation facilitates the reaction and is tolerant of a wide range of nitrogen-containing heteroaromatic bases, enabling the synthesis of diverse libraries of nucleosides for research and drug discovery. researchgate.net

Applications in Proteomics and Metabolomics Research

N,O-Bis(trimethylsilyl)acetamide (BSA) is a cornerstone derivatizing agent in the fields of proteomics and metabolomics, primarily for analysis using gas chromatography-mass spectrometry (GC-MS). nih.gov Many metabolites, such as amino acids, organic acids, sugars, and fatty acids, are non-volatile due to the presence of polar functional groups like hydroxyl, carboxyl, and amine groups. nih.govyoutube.com Derivatization with BSA replaces the active hydrogen atoms in these groups with a trimethylsilyl (TMS) group. sigmaaldrich.com This process, known as silylation, increases the volatility and thermal stability of the metabolites, making them suitable for GC-MS analysis. nih.govwordpress.com

The reaction with BSA is valued for being fast and often quantitative, proceeding under mild conditions to form stable TMS derivatives. sigmaaldrich.comsigmaaldrich.com In metabolomics, this allows for the simultaneous profiling of a wide array of small molecules from biological samples, providing a snapshot of the organism's metabolic state. nih.govyoutube.com For instance, GC-MS based metabolomics is crucial for identifying and quantifying small acids, alcohols, amino acids, and sugars, which often requires derivatization to make them volatile. nih.gov The use of BSA and similar reagents is a standard, often automated, two-step procedure in many metabolomics workflows, frequently preceded by methoximation to prevent the formation of multiple derivatives from tautomers. youtube.comyoutube.com

In proteomics, while less common than in metabolomics, BSA can be used to derivatize amino acids for their analysis by GC-MS. sigmaaldrich.com The ability to create volatile derivatives of these protein building blocks facilitates their separation and quantification. sigmaaldrich.comresearchgate.net The development of personalized medicine and the discovery of biomarkers for disease diagnosis and monitoring heavily rely on such comprehensive proteomic and metabolomic profiling. numberanalytics.com

Engagement in Silicon-Based Materials Research

While predominantly known for its role in analytical chemistry, this compound also finds applications in the synthesis of silicon-based materials. cfmats.com As a powerful silylating agent, BSA serves as a source of trimethylsilyl groups, which can be used to modify surfaces or act as protecting groups during the synthesis of more complex organosilicon compounds. cfmats.comgelest.com Organosilanes are used to create hydrophobic surfaces and can offer protection to materials against moisture. gelest.com

The synthesis of silicone polymers, such as polydimethylsiloxane (B3030410) (PDMS), typically involves the hydrolysis of dichlorosilanes, which raises environmental concerns. rsc.org While direct use of BSA in large-scale polymer synthesis is not as common, its function as a silylating agent is fundamental to organosilicon chemistry. google.com It can be used for the preparation of various silicone compounds by introducing the trimethylsilyl moiety. cfmats.com Research into more sustainable methods for polysiloxane production, including biocatalytic approaches, is an active area where versatile silicon reagents play a role. rsc.org

Challenges and Emerging Strategies in this compound-Mediated Reactions

Addressing Moisture Sensitivity and Side Reactions

A significant challenge in using BSA is its extreme sensitivity to moisture. wikipedia.orgthieme-connect.comcarlroth.com The presence of water leads to the hydrolysis of the reagent, forming byproducts such as trimethylsilylacetamide and acetamide (B32628), which reduces its derivatizing efficiency. thieme-connect.comchemicalbook.com Consequently, all reactions must be performed under strictly anhydrous conditions, and samples in aqueous solutions must be evaporated to complete dryness before adding the reagent. sigmaaldrich.com

Side reactions, or the formation of artifacts, can also complicate analysis. wordpress.com Some compounds can form multiple unexpected derivatives, leading to several peaks for a single analyte in a chromatogram. wordpress.comresearchgate.net For example, aldehydes can sometimes form acetal (B89532) artifacts. wordpress.com The choice of silylation reagent can influence the formation of these artifacts; in some cases, substituting BSA with a related reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can reduce the concentration of unwanted byproducts. wordpress.com

Strategies for Byproduct Management and Removal

The derivatization reaction with BSA produces N-trimethylsilylacetamide as a primary byproduct. researchgate.net While both BSA and its byproducts are generally more volatile than many other silylating reagents, which minimizes chromatographic interference, the byproduct peak can sometimes overlap with the peaks of highly volatile derivatives. sigmaaldrich.comresearchgate.net

Strategies for managing byproducts often focus on their removal after the reaction is complete. Since the byproducts are volatile, they can often be removed by evaporation under a stream of dry nitrogen or under reduced pressure. thieme-connect.comchemicalbook.com For trace analysis where byproduct interference is a major concern, alternative reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) may be chosen, as it is the most volatile of the trimethylsilyl acetamides and its byproducts are less likely to interfere with early-eluting peaks. researchgate.net

| Reagent | Primary Byproduct | Volatility | Notes on Interference |

| BSA | N-trimethylsilylacetamide | Volatile | Can sometimes interfere with early-eluting peaks. researchgate.net |

| BSTFA | N-trimethylsilyltrifluoroacetamide, Trifluoroacetamide (B147638) | Highly Volatile | Byproducts are highly volatile, reducing interference. researchgate.netresearch-solution.com |

| MSTFA | N-methyltrifluoroacetamide | Most Volatile | Ideal for trace analysis where reagent/byproduct peaks are a concern. researchgate.net |

Ensuring Complete Derivatization and Minimizing Isomeric Product Formation

Achieving complete and quantitative derivatization is critical for accurate quantification in GC-MS analysis. sigmaaldrich.com The ease of silylation depends on the functional group (alcohols > phenols > carboxylic acids > amines > amides) and steric hindrance. sigmaaldrich.comsigmaaldrich.com For compounds that are difficult to derivatize, several strategies can be employed to drive the reaction to completion. These include increasing the reaction temperature, extending the reaction time (from minutes to several hours), and using a polar solvent like pyridine (B92270) or dimethylformamide (DMF) to facilitate the reaction. sigmaaldrich.comresearchgate.net

The addition of a catalyst, such as 1-20% trimethylchlorosilane (TMCS), is a common strategy to enhance the reactivity of BSA, especially for sterically hindered groups like secondary amines and hydroxyls. sigmaaldrich.comsigmaaldrich.comresearch-solution.com To confirm that derivatization is complete, aliquots of the reaction mixture can be analyzed at different time points until the product peak area no longer increases. sigmaaldrich.com

Minimizing the formation of isomeric products is another challenge, particularly for molecules like sugars that can exist in different forms (tautomers). youtube.com A common strategy in metabolomics is to perform a two-step derivatization. First, a methoximation step using reagents like methoxyamine hydrochloride is used to "lock" carbonyl groups of aldehydes and ketones into a single oxime form. This prevents tautomerization and subsequent formation of multiple silylated derivatives, simplifying the resulting chromatogram. youtube.comnih.gov

| Strategy | Description | Application |

| Increase Temperature/Time | Heating the reaction mixture (e.g., 70°C for 20-30 min) can drive slow reactions to completion. sigmaaldrich.com | Difficult-to-derivatize or poorly soluble compounds. |

| Use of Catalysts | Adding a small percentage (1-20%) of TMCS enhances the silylating power of BSA. sigmaaldrich.com | Hindered hydroxyls, amides, and secondary amines. |

| Choice of Solvent | Polar solvents like pyridine or DMF can facilitate the reaction. sigmaaldrich.com | Improving reaction efficiency for challenging compounds. |

| Two-Step Derivatization | A preliminary methoximation step stabilizes carbonyl groups before silylation. youtube.com | Sugars and other compounds prone to tautomerization. |

Mitigating Analytical Interference from Excess Reagent

In most derivatization protocols, an excess of BSA is used to ensure the reaction proceeds to completion. sigmaaldrich.com However, this excess reagent can cause interference in the GC-MS analysis, often appearing as a large, broad peak in the chromatogram that can obscure the peaks of the analytes of interest. nih.gov

Several approaches can mitigate this interference. One simple method is to dilute the sample after derivatization, which reduces the concentration of the excess reagent injected into the instrument. However, this also dilutes the analytes and may not be suitable for trace analysis. A more effective method involves removing the excess reagent after the reaction. This can be achieved by gentle evaporation under a stream of nitrogen, as BSA is volatile. chemicalbook.com

In some cases, a chemical cleanup step is employed. For the related reagent BSTFA, studies have shown that a post-derivatization treatment with aqueous sodium hydroxide (B78521) can decompose the excess reagent and its byproducts into forms that can be removed through liquid-liquid extraction, without affecting the stable TMS-derivatives of the analytes. nih.gov This completely eliminates interference, enabling more accurate and precise quantification. nih.gov

Future Research Directions and Potential Innovations in this compound Applications

The role of this compound (BSA) as a potent silylating agent is well-established, particularly in analytical chemistry and organic synthesis. chemicalbook.comwikipedia.orgresearchgate.net However, ongoing research continues to push the boundaries of its utility, opening up new avenues for innovation. Future research is poised to focus on enhancing analytical precision, expanding its role in advanced materials, and refining its application in complex chemical synthesis.

A significant driver for future research is the increasing demand for ultra-high purity BSA. google.com For instance, the successful use of Micro-Electro-Mechanical Systems (MEMS) for capturing sensitive biological targets like cancer cells, and the synthesis of certain third-generation cephalosporin antibiotics, necessitates BSA with a purity exceeding 99.5%. google.com This demand will likely spur innovations in purification technologies and the development of synthetic methods that minimize impurities such as polysilanes. google.com

Another key direction is the advancement of automated, on-line derivatization workflows, especially in the field of metabolomics. mdpi.com While BSA is a cornerstone reagent for preparing volatile derivatives for Gas Chromatography-Mass Spectrometry (GC-MS), manual derivatization can introduce variability. mdpi.comnih.gov Future work will likely focus on integrating BSA-based derivatization into fully automated systems to enhance reproducibility, increase sample throughput, and generate more consistent data sets for large-scale studies, such as in clinical diagnostics and biomarker discovery. mdpi.com The long-term stability of the resulting trimethylsilyl (TMS) derivatives is another area requiring further investigation to ensure data integrity, particularly when samples require extended storage. mdpi.com

In the realm of organic synthesis, BSA has been instrumental as a protecting agent and has been used in the formation of nucleosides, peptides, and various heterocyclic compounds. chemicalbook.com Future research will likely explore its application in increasingly complex stereoselective reactions and the synthesis of novel pharmaceutical compounds and natural products. researchgate.net Developing greener synthetic protocols that leverage the mild and neutral reaction conditions afforded by BSA is another promising research direction. chemicalbook.com

The tables below summarize the prospective areas of research and potential innovations for this compound.

Table 1: Potential Innovative Applications and Research Goals for BSA

| Field of Application | Potential Innovation | Primary Research Goal |

| Advanced Diagnostics | Ultra-pure BSA for MEMS-based cell capture chips. google.com | Enhance the sensitivity and reliability of detecting rare biological targets (e.g., circulating tumor cells). |

| Metabolomics | Fully automated on-line derivatization systems. mdpi.com | Improve reproducibility and throughput in large-scale metabolomic profiling for biomarker discovery. |

| Pharmaceutical Synthesis | Use in novel, complex drug synthesis pathways. google.com | Enable the efficient synthesis of next-generation antibiotics and other complex therapeutic molecules. |

| Material Science | Creation of novel silylated polymers and surface coatings. gelest.com | Develop advanced materials with tailored properties like specific hydrophobicity or biocompatibility for medical devices or electronics. |

Table 2: Current Challenges and Future Research Directions

| Challenge | Proposed Future Research Direction | Desired Outcome |

| Derivative Stability | Systematic studies on the short- and long-term stability of various BSA-derived TMS compounds under different storage conditions. mdpi.com | Establish standardized protocols for sample handling and storage to ensure analytical accuracy over time. |

| Reagent Purity | Development of advanced purification techniques and synthetic routes that yield >99.5% pure BSA. google.com | Meet the stringent requirements of high-sensitivity analytical methods and specialized pharmaceutical synthesis. |

| Reaction Selectivity | Investigation into catalyzed or solvent-controlled BSA reactions for selective silylation in multifunctional molecules. sigmaaldrich.com | Provide synthetic chemists with more precise tools for complex molecular construction, minimizing the need for extensive protection/deprotection steps. |

| Process Scalability | Optimization of reaction conditions for large-scale, industrial synthesis utilizing BSA. | Improve the cost-effectiveness and environmental footprint of manufacturing processes that rely on silylation. |

Future innovations will likely stem from a multidisciplinary approach, combining insights from analytical chemistry, organic synthesis, material science, and engineering to unlock the full potential of this versatile silylating agent.

Q & A

Q. What are the primary applications of BSA in academic research?

BSA is widely used as a silylation reagent to enhance the volatility and thermal stability of polar compounds (e.g., amino acids, carboxylic acids) for gas chromatography (GC) and GC-MS analysis. It is also employed in peptide synthesis to protect nucleobases during solid-phase synthesis, enabling efficient coupling without chromatography purification .

Q. What safety precautions are critical when handling BSA?

BSA reacts violently with water, releasing flammable and corrosive by-products. Key precautions include:

Q. How should BSA be stored to maintain stability?

Store BSA in a tightly sealed glass container under anhydrous conditions. Maintain temperatures between 2–8°C and avoid exposure to humidity or oxidizing agents. Degradation is indicated by cloudiness or precipitation .

Advanced Research Questions

Q. How can BSA-mediated silylation be optimized for challenging substrates like sugars?

BSA alone is ineffective for sugar derivatization due to low reactivity. To enhance efficiency:

Q. What experimental strategies mitigate by-product formation during BSA reactions?

Common by-products (e.g., hexamethyldisiloxane) arise from moisture contamination. Mitigation methods include:

Q. How does BSA’s reactivity with water influence experimental design?

BSA’s hydrolysis generates acetic acid and trimethylsilanol, which can damage equipment or alter pH-sensitive reactions. Solutions include:

Q. What analytical methods resolve incomplete silylation in GC-MS workflows?

Incomplete derivatization manifests as peak splitting or low signal intensity. Troubleshooting steps:

- Verify catalyst-to-BSA ratios (e.g., 1:10 TMCS:BSA).

- Extend reaction time or increase temperature (up to 70°C).

- Use deuterated BSA as an internal standard to quantify derivatization efficiency .

Methodological Notes

- Synthesis Applications : BSA enables the synthesis of N-Boc-S-benzyl-D-cysteine via a chromatography-free strategy, combining BSA with N-hydroxysuccinimide esters for high-yield peptide coupling .

- GC-MS Derivatization : For pharmaceuticals like levamisole, derivatize with BSA (1:1 v/v) at 70°C for 20 minutes, followed by direct injection into GC-MS .

- Safety Protocols : In case of skin contact, immediately wash with soap and water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.